molecular formula C13H17ClO4 B1623361 4-Chloro-2',4',6'-trimethoxybutyrophenone CAS No. 80904-51-4

4-Chloro-2',4',6'-trimethoxybutyrophenone

Cat. No.: B1623361
CAS No.: 80904-51-4
M. Wt: 272.72 g/mol
InChI Key: KXDSHDKQUXYLDB-UHFFFAOYSA-N
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Description

4-Chloro-2’,4’,6’-trimethoxybutyrophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group and three methoxy groups attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone typically involves the chlorination of 2’,4’,6’-trimethoxybutyrophenone. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,4’,6’-trimethoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohol derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-Chloro-2’,4’,6’-trimethoxybutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2’,4’,6’-trimethoxychalcone
  • 4-Chloro-2’,3’,4’-trimethoxychalcone
  • 4’-Chloro-3,4,5-trimethoxychalcone

Uniqueness

4-Chloro-2’,4’,6’-trimethoxybutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-16-9-7-11(17-2)13(12(8-9)18-3)10(15)5-4-6-14/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDSHDKQUXYLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001628
Record name 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80904-51-4
Record name 4-Chloro-1-(2,4,6-trimethoxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80904-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2',4',6'-trimethoxybutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2',4',6'-trimethoxybutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 67.2 g (0.400 mole) of 1,3,5-trimethoxybenzene and 61 g (0.432 mole) of chloro-4 butyryl chloride in 300 ml of benzene, maintained at +5° C., a solution of 121 g (0.464 mole) of tin tetrachloride in 150 ml of benzene is added over 3 hrs 30 mins. It is agitated for 4 hrs at room temperature and the reaction mixture is rapidly poured onto 500 ml of iced water and 100 ml of 12N hydrochloric acid. The organic phase is decanted, washed with water and dried with anhydrous sodium sulphate. The oily residue is caked by washing with hexane, giving 97.2 g of a light grey powder.
Quantity
67.2 g
Type
reactant
Reaction Step One
[Compound]
Name
chloro-4 butyryl chloride
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
tin tetrachloride
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
89.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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